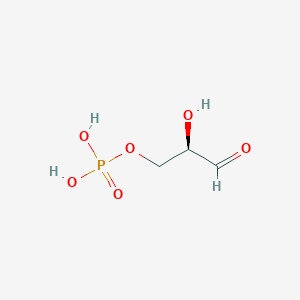

2-Chloroéthanesulfonate de sodium monohydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the use of sodium chlorite (NaClO2) as an oxidant. For instance, sodium chlorite has been used to oxidize cyclic benzylic ethers and N-protected cyclic benzylic amines to produce benzolactones and benzolactams, respectively . This reaction occurs in a heterogeneous solvent system of 1,1,1-trichloroethane and water at temperatures ranging from 55 to 65°C, yielding high-to-excellent product yields. Another synthesis approach involves the reaction of epichlorohydrin with sodium bisulfite to form sodium 2-hydroxy-3-chloro propanesulfate . The optimization of this reaction considered the molar ratio of reactants, temperature, and time to achieve a maximum yield of 70.8%.

Molecular Structure Analysis

While the molecular structure of sodium 2-chloroethanesulfonate monohydrate is not directly analyzed in the provided papers, the structure of a related compound, sodium trichloromethanesulfonate monohydrate, has been described . This compound crystallizes in the P2(1)/a space group with a staggered conformation exhibiting approximate C3v symmetry. The sodium ion is surrounded by a square-pyramidal arrangement of water and sulfonate oxygen atoms, indicating the potential for complex geometries in sulfonate salts.

Chemical Reactions Analysis

Sodium chlorite, a related compound, is highlighted as an efficient oxidant in the asymmetric dihydroxylation of olefins . It provides the necessary electrons and hydroxide ions for the reaction without additional base consumption. This showcases the reactivity of sodium chlorite in chemical transformations, which could be extrapolated to the reactivity of sodium 2-chloroethanesulfonate monohydrate in similar oxidation reactions.

Physical and Chemical Properties Analysis

The physical properties of a related compound, sodium 2-hydroxy-3-chloro propanesulfate, have been investigated, with a melting point reported at 253–254°C . The structure was confirmed using various spectroscopic methods, including IR, NMR, and mass spectrometry. These techniques could similarly be applied to determine the physical and chemical properties of sodium 2-chloroethanesulfonate monohydrate.

Applications De Recherche Scientifique

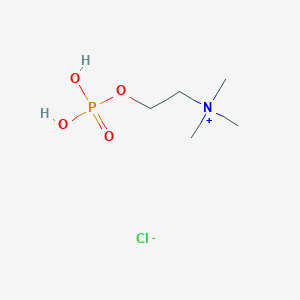

Agent de sulfoéthylation

Le 2-chloroéthanesulfonate de sodium monohydraté peut agir comme un agent de sulfoéthylation. Il a été utilisé dans la préparation de la cellulose sulfoéthylique . La sulfoéthylation est un type de modification chimique qui peut modifier les propriétés d'une substance, la rendant plus adaptée à certaines applications.

Safety and Hazards

Sodium 2-chloroethanesulfonate monohydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Orientations Futures

Mécanisme D'action

Target of Action

Sodium 2-chloroethanesulfonate monohydrate is primarily used as a sulfoethylating agent . The primary targets of this compound are molecules that can undergo sulfoethylation, such as cellulose .

Mode of Action

The compound interacts with its targets through a process called sulfoethylation . In this process, the sodium 2-chloroethanesulfonate monohydrate molecule donates a sulfoethyl group to the target molecule, altering its chemical structure .

Biochemical Pathways

For instance, when cellulose is sulfoethylated, it can alter the properties of cellulose, affecting its solubility and reactivity .

Result of Action

The result of sodium 2-chloroethanesulfonate monohydrate’s action is the sulfoethylation of its target molecules. This can lead to changes in the chemical and physical properties of the target molecules. For example, sulfoethylation of cellulose can increase its solubility and reactivity .

Action Environment

The action of sodium 2-chloroethanesulfonate monohydrate can be influenced by various environmental factors. For instance, the pH of the environment can affect the rate and extent of sulfoethylation. Additionally, temperature and pressure can also influence the compound’s stability and efficacy .

Propriétés

IUPAC Name |

sodium;2-chloroethanesulfonate;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO3S.Na.H2O/c3-1-2-7(4,5)6;;/h1-2H2,(H,4,5,6);;1H2/q;+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSEJMOGPHHVJJG-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

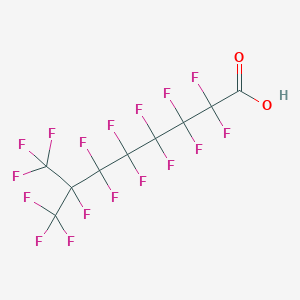

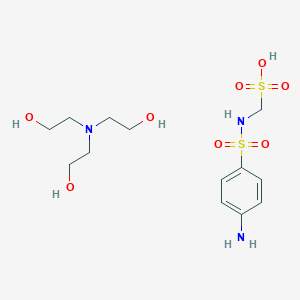

C(CCl)S(=O)(=O)[O-].O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6ClNaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15484-44-3 |

Source

|

| Record name | Ethanesulfonic acid, 2-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium 2-chloroethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the role of sodium 2-chloroethanesulfonate monohydrate in the synthesis of Fatty Alcohol Polyoxyethylene Ether Sulfonate (AESO)?

A1: Sodium 2-chloroethanesulfonate monohydrate acts as a sulfonating agent in the synthesis of AESO []. It reacts with sodium polyehoxylated coconut fatty alcoholate, introducing a sulfonate group to the fatty alcohol polyoxyethylene ether (AEO-5) molecule. This sulfonation step is crucial for enhancing the surfactant properties of AESO, particularly its thermal stability and salt resistance.

Q2: How does the molar ratio of sodium 2-chloroethanesulfonate monohydrate affect the synthesis of AESO?

A2: The research indicates that the molar ratio of sodium 2-chloroethanesulfonate monohydrate to sodium polyehoxylated coconut fatty alcoholate significantly impacts the yield of AESO []. The study identified an optimal molar ratio of 1.2 for achieving the highest AESO yield. This suggests that an excess of the sulfonating agent is necessary to drive the reaction towards completion and maximize the desired product formation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,7-dimethoxy-2-(4-methoxyphenyl)-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B91670.png)